

GSK864: A Technical Guide to Preclinical Research Applications

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Compound of Interest

Compound Name: GSK864

Cat. No.: B15615485

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Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of **GSK864**, a potent chemical probe used in preclinical research to investigate the function and therapeutic potential of inhibiting isocitrate dehydrogenase 1 (IDH1). **GSK864** is a selective, allosteric inhibitor of mutant IDH1 enzymes, which are key drivers in various cancers, including acute myeloid leukemia (AML) and glioma.

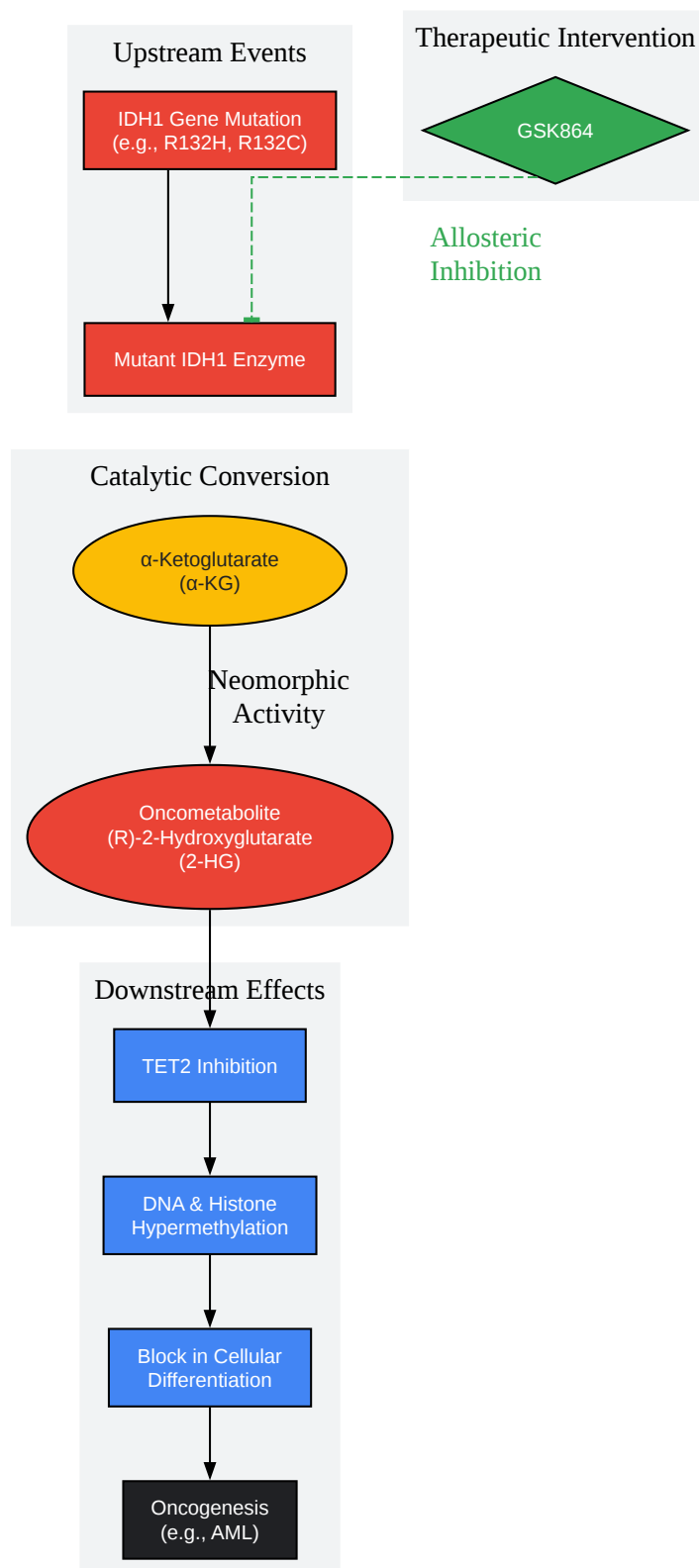
Core Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). In several cancers, a point mutation in the IDH1 gene, most commonly at the R132 residue, confers a new, abnormal function (neomorphic activity). This mutant enzyme converts α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, such as the TET family of DNA hydroxylases. This leads to widespread DNA and histone hypermethylation, resulting in an epigenetic-driven block in cellular differentiation, which ultimately promotes tumorigenesis.

GSK864 functions as an allosteric inhibitor. It binds to a site distinct from the active site of the mutant IDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the

catalytic conversion of α -KG to 2-HG, thereby reducing oncometabolite levels and reversing the downstream epigenetic blockade.



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Caption: Mutant IDH1 oncogenic signaling pathway and **GSK864** intervention point.

Quantitative Preclinical Data

GSK864 has been characterized extensively in biochemical and cell-based assays, demonstrating high potency against common IDH1 mutations.

Table 1: In Vitro Potency of **GSK864**

Target / Cell Line	Assay Type	Value	Reference(s)
IDH1 R132C Mutant	Biochemical IC ₅₀	8.8 nM	
IDH1 R132H Mutant	Biochemical IC ₅₀	15.2 nM	
IDH1 R132G Mutant	Biochemical IC ₅₀	16.6 nM	
H315D/R132H Mutant Cells	Proliferation IC ₅₀	7.4 nM	
HT1080 (R132C) Cells	2-HG Production EC ₅₀	320 nM	
mIDH2 Mutant	Biochemical IC ₅₀	183 nM	

| Wild-Type IDH1 | Biochemical IC₅₀ | ~470 nM | |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters for **GSK864**

Parameter	Animal Model	Value / Formulation	Purpose	Reference(s)
Dosing	CD-1 Mice	213 mg/kg, IP	Pharmacokinetics	
Dosing	NSG Mice	150 mg/kg, IP	AML Xenograft Study	
Formulation 1	In vivo use	16.6 mg/mL in PG:DMSO:PEG-400:H ₂ O (16.7:3.3:40:40)	Dosing Vehicle	
Formulation 2	In vivo use	2.5 mg/mL in DMSO, PEG300, Tween-80, Saline	Dosing Vehicle	

| Key Finding | CD-1 Mice | Significant concentrations maintained in blood for up to 24 hours | Drug Exposure | |

Preclinical Research Applications

A primary application of **GSK864** is in preclinical models of IDH1-mutant AML. Studies show that treatment with **GSK864** in primary AML patient cells leads to a significant decrease in intracellular 2-HG levels. This reduction in the oncometabolite abrogates the myeloid differentiation block, inducing granulocytic differentiation in leukemic blast cells both in vitro and in vivo. Molecularly, this is accompanied by a reversal of the aberrant DNA hypermethylation patterns caused by the IDH1 mutation.

The HT1080 fibrosarcoma cell line, which harbors an endogenous R132C IDH1 mutation, is frequently used to assess the cellular activity of IDH1 inhibitors like **GSK864**. The compound effectively reduces 2-HG production in these cells with an EC₅₀ of 320 nM. While less direct data is available for **GSK864** in glioma models, IDH1 mutations are a defining feature of lower-grade gliomas, making it a relevant tool for research in this area.

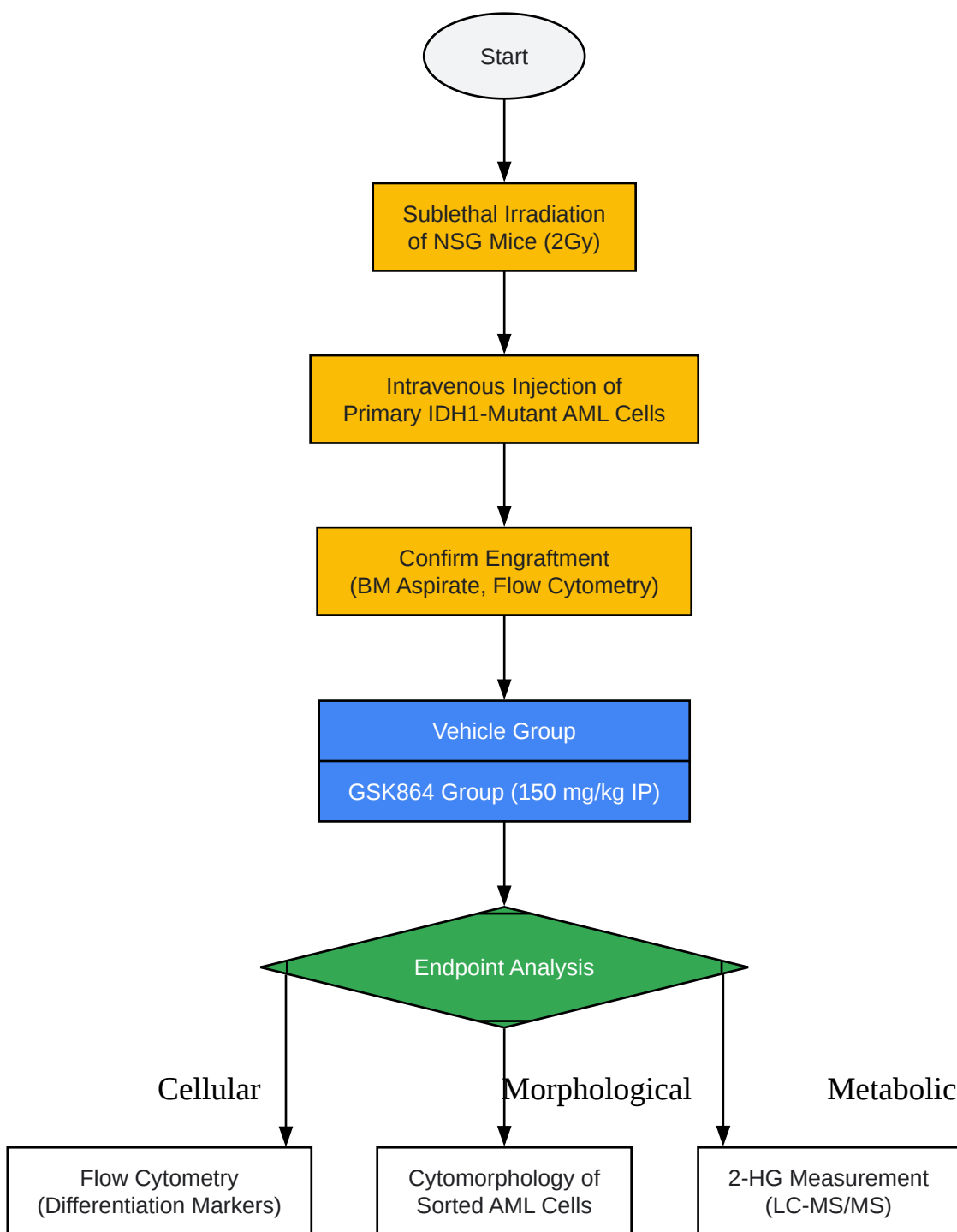
At higher concentrations, **GSK864** can also inhibit wild-type IDH1. This has been exploited to study the metabolic consequences of non-mutant IDH1 inhibition in leukemic cell lines (e.g.,

Jurkat, MV4-11). This research has shown that inhibiting wild-type IDH1 can shift cellular metabolism from glycolysis towards oxidative phosphorylation, enhance reactive oxygen species (ROS), and ultimately induce apoptosis.

Detailed Experimental Protocols

This protocol outlines a typical workflow for assessing the anti-leukemic effects of **GSK864** in a patient-derived xenograft (PDX) model.

- **Animal Model:** Use 4-8 week old immunocompromised mice (e.g., NOD-scid gamma, NSG).
- **Irradiation:** Sublethally irradiate mice with 2Gy to facilitate engraftment.
- **Cell Transplantation:** Intravenously inject up to 3×10^6 viable human primary IDH1-mutant AML cells into each mouse.
- **Engraftment Confirmation:** After 3 weeks, perform bone marrow aspiration and use flow cytometry to confirm human AML cell engraftment (e.g., staining for human CD45 marker).
- **Treatment:** Prepare **GSK864** in a suitable vehicle (see Table 2) and administer via intraperitoneal (IP) injection at a dose of 150 mg/kg. Administer vehicle to the control group.
- **Endpoint Analysis:**
 - **Flow Cytometry:** Analyze bone marrow cells for markers of differentiation (e.g., CD38) on the human CD45⁺ cell population.
 - **Morphology:** Sort viable human leukemic cells (mCD45.1⁻ huCD45⁺) and perform cytomorphology analysis (e.g., Wright-Giemsa stain) to observe signs of myeloid differentiation, such as increased cytoplasm-to-nuclear ratio and nuclear indentation.
 - **2-HG Levels:** Measure 2-HG levels in bone marrow or plasma via LC-MS/MS.



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Caption: Workflow for an in vivo AML xenograft study using **GSK864**.

This protocol describes how to measure the effect of **GSK864** on 2

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